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molecular formula C6H9F3OS B6305440 2-Methyl-2-(trifluoromethylthio)butan-3-one CAS No. 58928-20-4

2-Methyl-2-(trifluoromethylthio)butan-3-one

Cat. No. B6305440
M. Wt: 186.20 g/mol
InChI Key: ZBZRXDUUJBXPEP-UHFFFAOYSA-N
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Patent
US04629732

Procedure details

334 g of methyl isopropyl ketone in 1.2 liters of methylene chloride were initially introduced into a narrow stirred vessel equipped with a condenser. 220 g of trifluoromethane-sulphenyl chloride were introduced, at room temperature in the course of 4 hours, through an inlet tube extending to the bottom of the vessel. The reaction mixture was allowed to stand overnight. It was then distilled. 242 g (80.7% of theory) of crude 3-methyl-3-trifluoromethylthio-butan-2-one were obtained and purified by fractional distillation: boiling point: 60° C./50 mbar and refractive index nD20 =1.4030. ##STR12##
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]([CH3:6])=[O:5])([CH3:3])[CH3:2].[F:7][C:8]([F:12])([F:11])[S:9]Cl>C(Cl)Cl>[CH3:2][C:1]([S:9][C:8]([F:12])([F:11])[F:7])([CH3:3])[C:4](=[O:5])[CH3:6]

Inputs

Step One
Name
Quantity
334 g
Type
reactant
Smiles
C(C)(C)C(=O)C
Name
Quantity
1.2 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
FC(SCl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
DISTILLATION
Type
DISTILLATION
Details
It was then distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(C)=O)(C)SC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 242 g
YIELD: PERCENTYIELD 80.7%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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